![molecular formula C14H18O2 B009569 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid CAS No. 106897-80-7](/img/structure/B9569.png)
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It belongs to the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Mécanisme D'action
Fenoprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Fenoprofen has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It also has some antiplatelet activity, which means it can reduce the risk of blood clots. Fenoprofen is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid has some limitations as well. It has been associated with gastrointestinal side effects such as ulcers and bleeding, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent plasma concentrations.
Orientations Futures
There are several potential future directions for research involving 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid. One area of interest is the development of new formulations or delivery methods that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential as a chemopreventive agent. Some studies have suggested that NSAIDs may have a protective effect against certain types of cancer, and 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid may have the potential to be used in this capacity. Additionally, further studies could be conducted to investigate 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential in treating other conditions such as Alzheimer's disease and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid involves the reaction of 2-methyl-3-buten-2-ol with 4-bromoacetophenone to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]-1,3-dioxolane. This intermediate is then hydrolyzed to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]propanoic acid.
Applications De Recherche Scientifique
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various studies to investigate the role of prostaglandins in pain and inflammation. Fenoprofen has also been used in clinical trials to evaluate its efficacy and safety in treating various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain.
Propriétés
Numéro CAS |
106897-80-7 |
|---|---|
Nom du produit |
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[4-(2-methylbut-3-en-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h5-10H,1H2,2-4H3,(H,15,16) |
Clé InChI |
WPMLKOFKRQPKRP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
Synonymes |
Benzeneacetic acid, 4-(1,1-dimethyl-2-propenyl)--alpha--methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



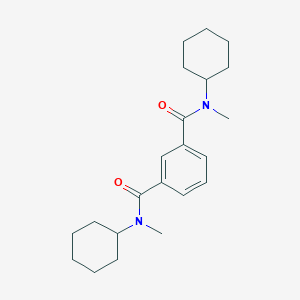
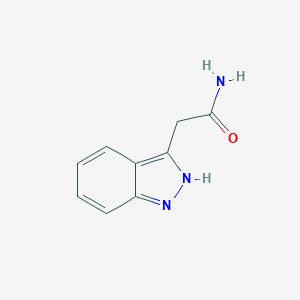
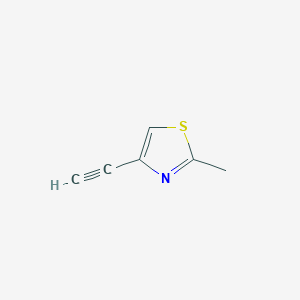
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
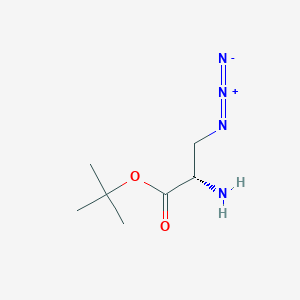
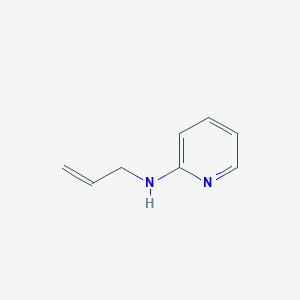
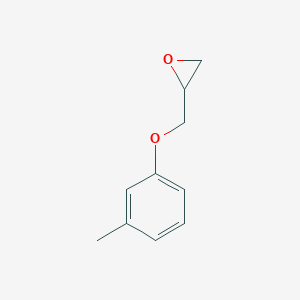
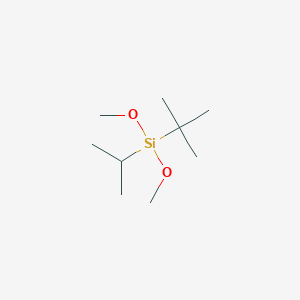
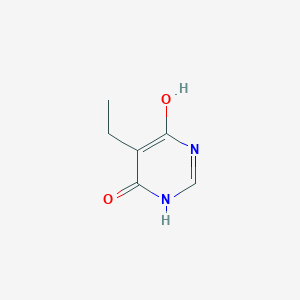


![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)